molecular formula C15H32O3S B12645793 1-(Methylsulphonyl)tetradecan-2-ol CAS No. 85099-05-4

1-(Methylsulphonyl)tetradecan-2-ol

Cat. No.: B12645793
CAS No.: 85099-05-4
M. Wt: 292.5 g/mol
InChI Key: COQFTFJCVHESIH-UHFFFAOYSA-N
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Description

1-(Methylsulphonyl)tetradecan-2-ol is an organic compound with the molecular formula C15H32O3S and a molecular weight of 292.478 g/mol It is characterized by the presence of a methylsulphonyl group attached to a tetradecan-2-ol backbone

Preparation Methods

The synthesis of 1-(Methylsulphonyl)tetradecan-2-ol typically involves the reaction of tetradecan-2-ol with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Methylsulphonyl)tetradecan-2-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Methylsulphonyl)tetradecan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Methylsulphonyl)tetradecan-2-ol involves its interaction with specific molecular targets and pathways. The methylsulphonyl group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate enzyme activity and receptor interactions .

Comparison with Similar Compounds

1-(Methylsulphonyl)tetradecan-2-ol can be compared with other similar compounds, such as:

Properties

CAS No.

85099-05-4

Molecular Formula

C15H32O3S

Molecular Weight

292.5 g/mol

IUPAC Name

1-methylsulfonyltetradecan-2-ol

InChI

InChI=1S/C15H32O3S/c1-3-4-5-6-7-8-9-10-11-12-13-15(16)14-19(2,17)18/h15-16H,3-14H2,1-2H3

InChI Key

COQFTFJCVHESIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CS(=O)(=O)C)O

Origin of Product

United States

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